Scientific Field: Organic Chemistry
Application Summary: Azoxybenzenes are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers.
Methods of Application: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant.
Results or Outcomes: The study developed a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide.
Application Summary: Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether.
Methods of Application: The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine.
Results or Outcomes: The study achieved the stereoselective formation of substituted 1,3-dioxolanes.
Application Summary: Thirteen new triazoles containing 1,3-dioxolane rings were synthesized.
Methods of Application: The identities of these compounds were confirmed by means of IR, NMR, MS, elemental analysis and X-ray crystallography.
Results or Outcomes: Preliminary biological tests show that all of these compounds possess some fungicidal and plant growth regulant activities.
Application Summary: 1,3-Dioxolanes can be used as protective groups for carbonyl compounds in organic synthesis.
Methods of Application: A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus.
Results or Outcomes: The study demonstrated the use of 1,3-dioxolanes as protective groups for carbonyl compounds.
Application Summary: A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant.
Methods of Application: The study involved the reduction of 2- (4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium.
Scientific Field: Industrial Chemistry
Application Summary: 1,3-Dioxolane is used as a solvent in various industrial applications.
Methods of Application: As a solvent, 1,3-dioxolane is used in a variety of chemical reactions and processes.
Results or Outcomes: The use of 1,3-dioxolane as a solvent has been found to be effective in various industrial applications.
Application Summary: (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide is used in Wittig reactions.
Methods of Application: This compound is used as a reagent in the synthesis of various organic compounds through Wittig reactions.
Results or Outcomes: The use of (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide in Wittig reactions has been found to be effective.
1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound characterized by a dioxolane ring structure attached to a pentan-2-one moiety. This compound belongs to the class of cyclic ketals, which are formed from the reaction of aldehydes or ketones with diols. The presence of the dioxolane ring imparts unique chemical properties, including the ability to participate in hydrogen bonding and carbonyl condensation reactions, making it a versatile compound in organic synthesis and various applications .
The chemical reactivity of 1-(1,3-Dioxolan-2-yl)-pentan-2-one includes:
text1-(1,3-Dioxolan-2-yl)-pentan-2-one + H2O → pentane-2,3-diol + CH3CHO
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
Synthesis of 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be achieved through several methods:
These methods underscore its synthetic versatility and potential for modification.
1-(1,3-Dioxolan-2-yl)-pentan-2-one has several applications:
Several compounds share structural similarities with 1-(1,3-Dioxolan-2-yl)-pentan-2-one. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
5-(2-Methyl-1,3-dioxolan-2-yl)pentan-1-ol | Contains a dioxolane ring attached to a pentanol chain | Used as a building block in organic synthesis; potential applications in drug development |
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one | Similar structure but with an ethyl substitution | Explored for enantioselective synthesis; high enantiomeric purity useful in pharmaceuticals |
5-(4-Methylthiazole-2-carbonyl)-1,3-dioxolan | Dioxolane ring with additional functional groups | Investigated for biological activity; potential use in medicinal chemistry |
The uniqueness of 1-(1,3-Dioxolan-2-yl)-pentan-2-one lies in its specific combination of functional groups and its ability to act as both a synthetic intermediate and a protective group in organic reactions.